molecular formula C6H5N3S B047097 2-(1H-pyrazol-1-yl)thiazole CAS No. 123464-69-7

2-(1H-pyrazol-1-yl)thiazole

Cat. No. B047097
M. Wt: 151.19 g/mol
InChI Key: FEMRJHRHQBPLPI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(1H-pyrazol-1-yl)thiazole derivatives involves various strategies, including one-pot synthesis methods and cascade reactions. An efficient one-pot synthesis approach has been developed for the preparation of diversely functionalized derivatives of this compound, demonstrating high yields and simple reaction conditions without the need for column chromatographic purification (Jilloju et al., 2021). Additionally, the synthesis of related heterocyclic compounds involving the thiazole moiety has been reported, indicating the adaptability of synthetic methods for generating structurally diverse compounds (Vysokova et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-(1H-pyrazol-1-yl)thiazole derivatives has been elucidated through various analytical techniques, including single-crystal X-ray diffraction. Structural characterization confirms the planarity of the molecule and the presence of distinct heterocyclic rings, providing insights into the electronic and steric interactions that influence the chemical reactivity and properties of these compounds (Lan et al., 2019).

Chemical Reactions and Properties

2-(1H-pyrazol-1-yl)thiazole compounds participate in various chemical reactions, highlighting their reactivity and potential as intermediates in synthetic chemistry. For example, they have been used as key intermediates in the synthesis of triazolo-thiadiazole derivatives, showcasing their utility in constructing complex heterocyclic systems (Jilloju et al., 2021). The chemical properties of these compounds are influenced by the electron-donating and withdrawing effects of the pyrazole and thiazole rings, respectively.

Scientific Research Applications

  • EP1 Receptor Antagonists : The compound has been optimized as highly potent EP1 receptor antagonists, with small compound 25 exhibiting the best activity and good SAR profile (Atobe et al., 2013).

  • Potential in Chemical Research : 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine, a derivative, has potential applications in chemical research (Lan et al., 2019).

  • Antihyperglycemic Activity : It has potent antihyperglycemic activity and may be explored as potential therapeutic antidiabetic agents (Sravanthi et al., 2017).

  • Antimicrobial Activity : This compound has selective antimicrobial activity against bacteria and fungi (Shanmugapriya et al., 2021).

  • Antioxidant and Anti-inflammatory Agents : Thiazole-pyrazole integrated chalcones showed potent antioxidant activity with moderate anti-inflammatory potential (Sirsat et al., 2019).

  • Analgesic Activities : Novel thiazoles synthesized exhibited mild to good analgesic activities (Saravanan et al., 2011).

  • Anti-tumor Activities : New bis-pyrazolyl-thiazoles with thiophene moiety show promising anti-tumor activities against hepatocellular carcinoma cell lines (Gomha et al., 2016).

properties

IUPAC Name

2-pyrazol-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3S/c1-2-8-9(4-1)6-7-3-5-10-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMRJHRHQBPLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrazol-1-yl)thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
M Atobe, K Naganuma, M Kawanishi… - Bioorganic & medicinal …, 2013 - Elsevier
We describe a medicinal chemistry approach to generate a series of 2-(1H-pyrazol-1-yl)thiazole compounds that act as selective EP 1 receptor antagonists. The obtained results …
Number of citations: 18 www.sciencedirect.com
M Atobe, K Naganuma, M Kawanishi… - Bioorganic & medicinal …, 2013 - Elsevier
We describe a medicinal chemistry approach for generating a series of 2-(1H-pyrazol-1-yl)thiazoles as EP 1 receptor antagonists. To improve the physicochemical properties of …
Number of citations: 19 www.sciencedirect.com
HG Bonacorso, AD Wastowski, MN Muniz… - …, 2002 - thieme-connect.com
A convenient method for the synthesis of a novel series of eighteen non-condensed 5, 5-bicycles, specifically 2-[3-alkyl (phenyl)-5-hydroxy-5-trifluoromethyl-4, 5-dihydro-1H-pyrazol-1-yl]…
Number of citations: 36 www.thieme-connect.com
XU Tian-ming, Z Zhi-wen, DOU Hua-ni, HU Wei-qun… - 农药学学报, 2009 - nyxxb.cn
Ten novel title compounds were synthesized from 4-methyl-2-(1H-pyrazol-1-yl)-5-thiazole carbonyl chloride with amines. The structures of the compounds were confirmed by MS and …
Number of citations: 2 www.nyxxb.cn
A Ayati, S Emami, A Asadipour, A Shafiee… - European Journal of …, 2015 - Elsevier
3-Thiazole is one of the most important scaffolds in heterocyclic chemistry and drug design and discovery. It is widely found in diverse pharmacologically active substances and in some …
Number of citations: 366 www.sciencedirect.com
AP Rajan, S Jayachandra, S Lulu… - … Sciences and Research, 2017 - search.proquest.com
[...] there will be no risk of diabetes mellitus.[...] the new ligand will act as a successful inhibitor for Aldose Reductase.[...] this novel compound can act as a successful inhibitor for Aldose …
Number of citations: 0 search.proquest.com
AB Cooper, S Ciblat, G Shipps, J Levine… - Bioorganic & Medicinal …, 2017 - Elsevier
A class of substituted 1-thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives was found to have potent anti-proliferative activity against a broad range of tumor cell lines. A …
Number of citations: 9 www.sciencedirect.com
KM Dawood, TMA Eldebss, HSA El-Zahabi… - European journal of …, 2015 - Elsevier
Abstract Treatment of 3-phenyl-1,3-thiazolidin-4-one derivative 1 with phenylisothiocyanate in DMF, in the presence of potassium hydroxide, at room temperature gave the non-isolable …
Number of citations: 103 www.sciencedirect.com
V Rampazzi, A Massard, P Richard, M Picquet… - …, 2012 - Wiley Online Library
A molecularly defined new phosphine–diolefin cubane copper pre‐catalyst used at 1.25 mol % under mild conditions promotes the coupling of pyrazoles to functionalised aryl and …
MF Arshad, A Alam, AA Alshammari, MB Alhazza… - Molecules, 2022 - mdpi.com
For many decades, the thiazole moiety has been an important heterocycle in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) …
Number of citations: 32 www.mdpi.com

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